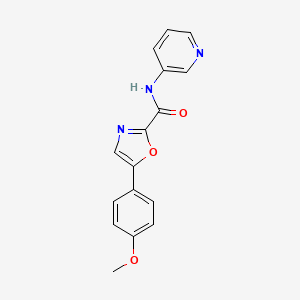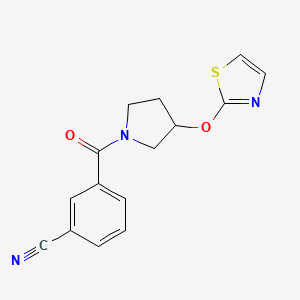![molecular formula C8H10N2O2S B2413313 N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide CAS No. 1843495-37-3](/img/structure/B2413313.png)
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide” belong to a class of organic compounds known as amides. These are compounds where the group -CONH2 replaces a hydrogen atom in a hydrocarbon .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of the corresponding acid (in this case, 1,3-thiazole-4-carboxylic acid) with the appropriate amine (in this case, (1R,2R)-2-Hydroxycyclobutylamine), typically in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used. Typically, amides can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. These properties may include melting point, boiling point, solubility in various solvents, and optical rotation .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclobutyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12)/t5-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAFQYTGPDISR-IYSWYEEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CSC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC(=O)C2=CSC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)



![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)
![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)


![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

